molecular formula C15H14O4 B1367442 5-(Benzyloxy)-2-methoxybenzoic Acid

5-(Benzyloxy)-2-methoxybenzoic Acid

Cat. No.: B1367442
M. Wt: 258.27 g/mol
InChI Key: UNLCCNOMAQCSGD-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-methoxybenzoic Acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzyloxy group and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-2-methoxybenzoic Acid can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of a suitable benzoic acid derivative with benzyl alcohol in the presence of a base. The reaction typically occurs under reflux conditions with a suitable solvent such as methanol or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-2-methoxybenzoic Acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a carboxylic acid.

    Reduction: The methoxy group can be reduced to a hydroxyl group.

    Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of the methoxy group can produce hydroxylated benzoic acids .

Scientific Research Applications

5-(Benzyloxy)-2-methoxybenzoic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-2-methoxybenzoic Acid involves its interaction with specific molecular targets. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Benzyloxy)-2-methoxybenzoic Acid is unique due to the presence of both benzyloxy and methoxy groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential for interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

2-methoxy-5-phenylmethoxybenzoic acid

InChI

InChI=1S/C15H14O4/c1-18-14-8-7-12(9-13(14)15(16)17)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,17)

InChI Key

UNLCCNOMAQCSGD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred suspension of 5-(benzyloxy)-2-methoxybenzaldehyde (7, 1.12 g. 4.6 mmol) in MeOH (8 mL) at room temperature was added a solution of KOH (1.04 g, 18.5 mmol) in water (1.4 mL). The mixture was heated to 65° C. and H2O2 (35 wt %; 4.0 mL, 46 mmol) was added dropwise over 105 min. The reaction mixture was stirred at 65° C. for 1 h. Then it was cooled to room temperature and acidified to pH 2 with 6N H2SO4. The precipitate was collected, washed with water and dried in vacuo to afford the title compound (1.16 g, 97%) as a white solid: 1H NMR (500 MHz, CDCl3) δ 10.94 (br s, 1H), 7.80 (d, J=3.3 Hz, 1H), 7.44-7.37 (m, 4H), 7.35-7.32 (m, 1H), 7.19 (dd, J=9.0, 3.3 Hz, 1H), 7.00 (d, J=9.0 Hz, 1H), 5.08 (s, 2H), 4.04 (s, 3H); ESI MS m/z 257 [M−H]−.
Quantity
1.12 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
1.04 g
Type
reactant
Reaction Step Two
Name
Quantity
1.4 mL
Type
solvent
Reaction Step Two
Name
Quantity
4 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
97%

Synthesis routes and methods II

Procedure details

Anhydrous potassium carbonate (60 g.) was added slowly with stirring to a refluxing mixture of 5-benzyloxysalicylic acid (13 g.; prepared as described by H. Bogeny and R. Krattner, Arch.Pharm; 1960, 293, 393) and anhydrous ethanol (250 ml.). Dimethyl sulphate (36 ml.) was then added, and the mixture stirred under reflux for 24 hours. The solid was filtered off, and the filtrate evaporated in vacuo to give more solid. The combined solids were suspended in water (250 ml.), and sodium hydroxide (20 g.) was added. The mixture was stirred under reflux for 2 hours, and then concentrated hydrochloric acid was added through the condenser, at such a rate that the contents of the flask continued to reflux gently, until pH 1 was attained. After being cooled, the solid which separated was filtered off, and recrystallised from 50% aqueous ethanol, and then from ethanol, to give 5-benzyloxy-2-methoxybenzoic acid (8 g.), m.p. 114°-116° C.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
36 mL
Type
reactant
Reaction Step Three
Quantity
20 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
250 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

Methyl 5-benzyloxy-2-methoxybenzoate (3.72 g) was dissolved in a mixed solvent of THF (30 ml) and methanol (30 ml), and 1N aqueous sodium hydroxide solution (27.3 ml) was added to the mixed solution. The mixture was stirred at room temperature for 2 days, and 1N aqueous hydrochloric acid solution (40 ml) was added. The precipitate was collected by filtration and washed with water to give 5-benzyloxy-2-methoxybenzoic acid (3.10 g, 88%) as colorless crystals.
Quantity
3.72 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
27.3 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two

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